1-(4-Chloro-3-ethoxyphenyl)ethanamine
Description
1-(4-Chloro-3-ethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a chloro group at the 4-position and an ethoxy group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₄ClNO, with a calculated molecular weight of 199.68 g/mol. This compound is of interest in medicinal chemistry for its structural similarity to bioactive amines targeting neurological or cardiovascular receptors .
Properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXQGNXZLKOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)ethanamine typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst, to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-ethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly impact solubility, lipophilicity, and metabolic stability. Key analogs include:
Table 1: Substituent Comparison and Physicochemical Properties
Key Observations :
- Ethoxy (OEt) vs. Fluoro (F) : The ethoxy group in the target compound enhances lipophilicity compared to the smaller, electronegative fluorine, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Ethoxy vs. Methyl (CH₃): The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing chloro group, creating a polarized aromatic system.
Spectroscopic and Analytical Data
- NMR/IR Profiles : Substituents alter chemical shifts and absorption bands. For example, the ethoxy group’s C-O stretch (~1250 cm⁻¹ in IR) and deshielded aromatic protons in NMR distinguish the target compound from fluoro or methyl analogs .
- Chromatographic Behavior : Hydrochloride salts (e.g., (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, ) show improved HPLC retention times due to ion-pair interactions, aiding purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
